molecular formula C12H15NO2 B11768637 3-(6-tert-Butyl-3-pyridinyl)acrylic acid

3-(6-tert-Butyl-3-pyridinyl)acrylic acid

Cat. No.: B11768637
M. Wt: 205.25 g/mol
InChI Key: PSVWSZRSVYEQHH-FNORWQNLSA-N
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Description

3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid is an organic compound that features a pyridine ring substituted with a tert-butyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst loading, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridyl)acrylic acid: Similar structure but lacks the tert-butyl group.

    4-(6-(tert-Butyl)pyridin-3-yl)acrylic acid: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(E)-3-(6-tert-butylpyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H15NO2/c1-12(2,3)10-6-4-9(8-13-10)5-7-11(14)15/h4-8H,1-3H3,(H,14,15)/b7-5+

InChI Key

PSVWSZRSVYEQHH-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)C1=NC=C(C=C1)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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